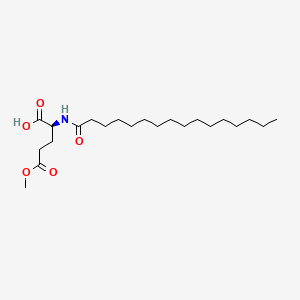
N-Palmitoylglutamic acid alpha-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Palmitoylglutamic acid alpha-methyl ester is a chemical compound with the molecular formula C22H41NO5 and a molecular weight of 399.56 It is a derivative of glutamic acid, where the amino group is acylated with palmitic acid and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoylglutamic acid alpha-methyl ester typically involves the acylation of glutamic acid with palmitic acid followed by esterification with methanol. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation . The process can be divided into two main steps:
Acylation: Glutamic acid is reacted with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-palmitoylglutamic acid.
Esterification: The N-palmitoylglutamic acid is then esterified with methanol using a catalyst like sulfuric acid or p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
N-Palmitoylglutamic acid alpha-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-palmitoylglutamic acid and methanol.
Oxidation: The palmitoyl group can undergo oxidation to form corresponding carboxylic acids.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: N-palmitoylglutamic acid and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Palmitoylglutamic acid alpha-methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Palmitoylglutamic acid alpha-methyl ester involves its interaction with cellular membranes and proteins. The palmitoyl group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and signaling pathways . The ester group can be hydrolyzed to release active metabolites that interact with specific molecular targets, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-Palmitoylglutamic acid dimethyl ester
- N-Palmitoylglutamic acid
- N-Palmitoyl-cysteine
Uniqueness
N-Palmitoylglutamic acid alpha-methyl ester is unique due to its specific esterification with methanol, which imparts distinct chemical and physical properties. This compound exhibits enhanced solubility and stability compared to its non-esterified counterparts, making it suitable for various applications in research and industry .
Properties
CAS No. |
73793-91-6 |
|---|---|
Molecular Formula |
C22H41NO5 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(2S)-2-(hexadecanoylamino)-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C22H41NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)23-19(22(26)27)17-18-21(25)28-2/h19H,3-18H2,1-2H3,(H,23,24)(H,26,27)/t19-/m0/s1 |
InChI Key |
MCEJPKVOPAAHPF-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
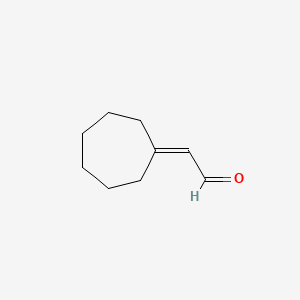

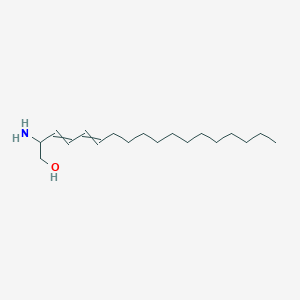
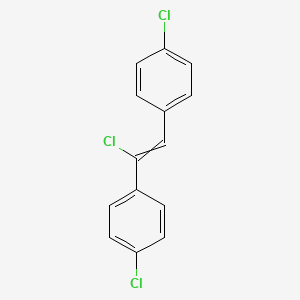
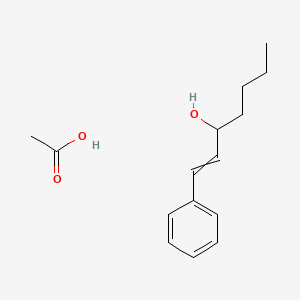
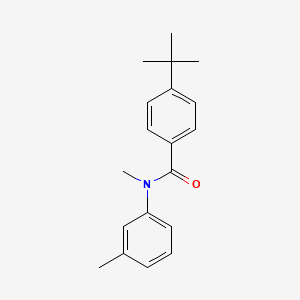
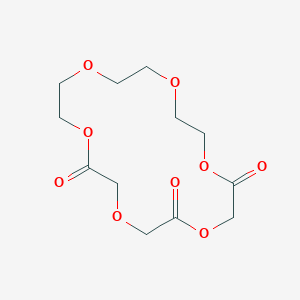
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
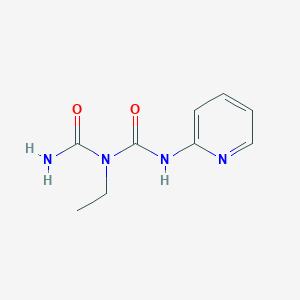
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

